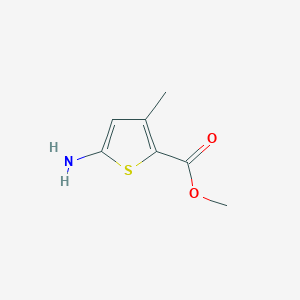

Methyl 5-amino-3-methylthiophene-2-carboxylate

描述

Methyl 5-amino-3-methylthiophene-2-carboxylate is a chemical compound that belongs to the thiophene family, which is characterized by a sulfur-containing ring structure. Thiophenes are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

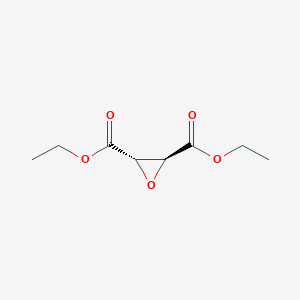

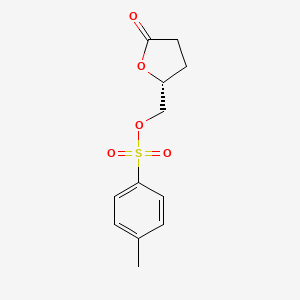

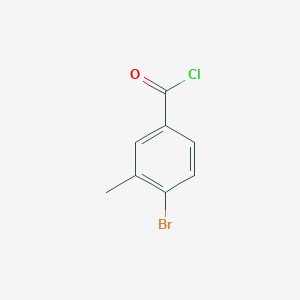

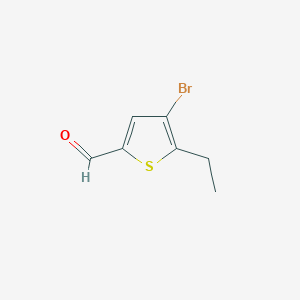

The synthesis of methyl 5-amino-3-methylthiophene-2-carboxylate and its derivatives can be achieved through various synthetic routes. One approach involves a sequential multicomponent reaction that allows for the assembly of fully substituted 2,5-dihydrothiophenes, which can be further processed to yield 5-amino thiophene-2,4-dicarboxylates . Another method includes a one-pot synthesis from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene, leading to the formation of 3-methylthio derivatives that exist exclusively in the amino form . Additionally, a versatile synthesis involving ketene S,S-acetal as an intermediate in a basic medium followed by Dieckmann condensation has been reported for the synthesis of poly-substituted 3-aminothiophenes .

Molecular Structure Analysis

The molecular structure of methyl 5-amino-3-methylthiophene-2-carboxylate derivatives can be characterized by various spectroscopic techniques. For instance, the structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was elucidated using elementary analysis and MHz spectrometry . In another study, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate was determined, revealing intermolecular interactions that form a two-membered cyclamer .

Chemical Reactions Analysis

Methyl 5-amino-3-methylthiophene-2-carboxylate is a versatile intermediate that can undergo various chemical reactions. It can react with 3,6-diaryl-1,2,4-triazine-5-carbonitriles to synthesize methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates . It can also react with hydrazonoyl chlorides to afford N-arylamidrazones, which upon cyclocondensation yield thieno-1,3,4-triazepin-5-ones . Furthermore, it can be converted to 3-amino-2-carbamoylthiophene through reaction with saturated aqueous ammonia .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-amino-3-methylthiophene-2-carboxylate derivatives are influenced by their functional groups and molecular structure. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The nitration of methyl-3-hydroxythiophene-2-carboxylate has been studied, leading to the formation of products with potential for further chemical transformations .

科学研究应用

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Pharmaceuticals

- Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Synthesis of Metal-Organic Frameworks (MOFs)

- Amine-functionalized metal–organic frameworks (MOFs) are a class of materials that have shown promise in various applications, including gas storage, separation, and catalysis . Given that “Methyl 5-amino-3-methylthiophene-2-carboxylate” contains an amine group, it could potentially be used in the synthesis of these materials .

-

Organic Field-Effect Transistors (OFETs)

-

Monoselective N-Methylation of Amides

- Phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds . Given that “Methyl 5-amino-3-methylthiophene-2-carboxylate” contains an amide group, it could potentially be used in these reactions .

安全和危害

属性

IUPAC Name |

methyl 5-amino-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBDZLMXBJRIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427852 | |

| Record name | methyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-3-methylthiophene-2-carboxylate | |

CAS RN |

602310-67-8 | |

| Record name | methyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)

![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)